

A Spectroscopic Comparison of 5-Bromo-2-chloronicotinamide and Its Precursors

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Compound of Interest

Compound Name: 5-Bromo-2-chloronicotinamide

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This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate **5-Bromo-2-chloronicotinamide** with its key precursors, 2-hydroxynicotinic acid and 5-bromo-2-chloronicotinic acid. The following sections present a summary of their ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data, alongside detailed experimental protocols for these analytical techniques. This information is crucial for reaction monitoring, quality control, and characterization in the synthesis of this important compound.

Synthesis Pathway Overview

The synthesis of **5-Bromo-2-chloronicotinamide** can be envisioned through a multi-step process starting from 2-hydroxynicotinic acid. This precursor undergoes bromination and subsequent chlorination to yield 5-bromo-2-chloronicotinic acid, which is then amidated to the final product.



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Caption: Synthetic pathway of **5-Bromo-2-chloronicotinamide**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **5-Bromo-2-chloronicotinamide** and its precursors.

^1H and ^{13}C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ppm are reported relative to a standard reference.

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
5-Bromo-2-chloronicotinamide	8.67 (d, $J=2.4$ Hz, 1H), 8.35 (d, $J=2.4$ Hz, 1H), 8.0 (br s, 1H, NH), 7.8 (br s, 1H, NH)	No data available
5-Bromo-2-chloronicotinic acid	8.66 (d, $J = 2.5$ Hz, 1H), 8.43 (d, $J = 2.5$ Hz, 1H)[1][2]	164.1, 152.3, 149.8, 142.1, 124.9, 118.6
2-Hydroxynicotinic acid	8.19 (dd, $J=6.4, 2.0$ Hz, 1H), 7.42 (dd, $J=9.3, 2.0$ Hz, 1H), 6.56 (dd, $J=9.3, 6.4$ Hz, 1H)	168.9, 164.8, 146.3, 141.1, 117.2, 108.2

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The data is presented in wavenumbers (cm^{-1}).

Compound	Key IR Absorptions (cm ⁻¹)
5-Bromo-2-chloronicotinamide	~3350-3150 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II), ~1400 (C-N stretch)
5-Bromo-2-chloronicotinic acid	~3000-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, 1470 (C=C stretch, aromatic)
2-Hydroxynicotinic acid	~3100-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1650, 1600 (C=C/C=N stretch, aromatic)[3]

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Compound	Molecular Formula	Molecular Weight	Key m/z values
5-Bromo-2-chloronicotinamide	<chem>C6H4BrClN2O</chem>	235.47	234/236/238 (M^+), reflecting isotopes of Br and Cl
5-Bromo-2-chloronicotinic acid	<chem>C6H3BrClNO2</chem>	236.45	235/237/239 ($[M+H]^+$) [1]
2-Hydroxynicotinic acid	<chem>C6H5NO3</chem>	139.11	139 (M^+), 122, 94[3]

Experimental Protocols

The following are general protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in an NMR tube.

- Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. The spectral width is typically set to scan a range of 0-12 ppm.
- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. The spectral width is typically set to scan a range of 0-200 ppm.
- Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrument: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber.

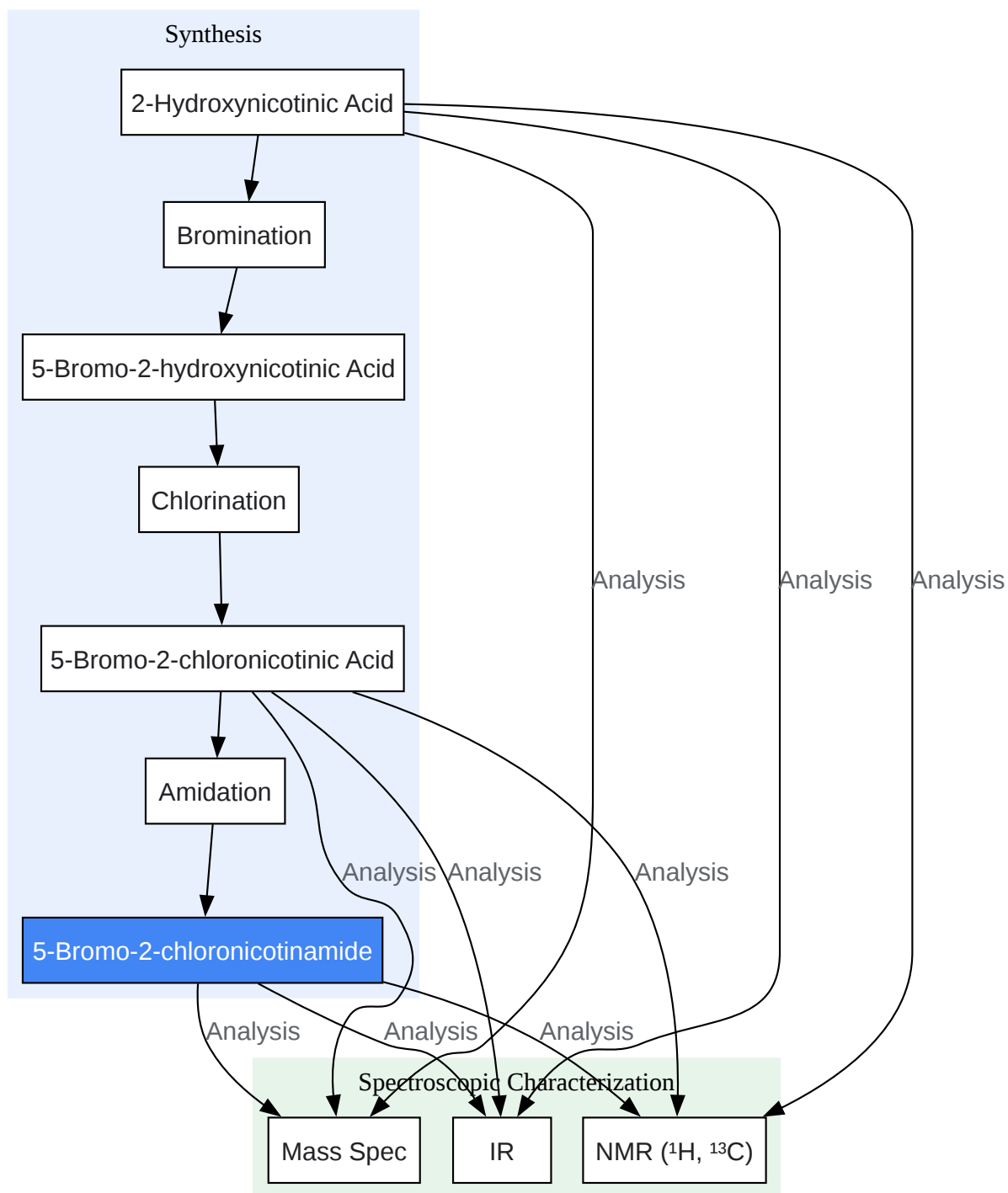
Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Electrospray ionization (ESI) is a common technique for these types of molecules.
- Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
- Detection: The detector records the abundance of each ion, generating a mass spectrum. The presence of bromine and chlorine atoms will result in characteristic isotopic patterns in

the molecular ion peak.[[4](#)]

Experimental Workflow

The general workflow for the synthesis and characterization of **5-Bromo-2-chloronicotinamide** and its precursors is outlined below.



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Caption: General workflow for synthesis and characterization.

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